molecular formula C12H26O2 B14461810 Octane, 1,1-dimethoxy-3,7-dimethyl- CAS No. 137250-78-3

Octane, 1,1-dimethoxy-3,7-dimethyl-

Cat. No.: B14461810
CAS No.: 137250-78-3
M. Wt: 202.33 g/mol
InChI Key: YKJOVWRPIHPSDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octane, 1,1-dimethoxy-3,7-dimethyl- can be synthesized from dihydrocitronellal and methanol . The reaction involves the acetalization of dihydrocitronellal with methanol under acidic conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for Octane, 1,1-dimethoxy-3,7-dimethyl- are not widely documented, the general approach involves the use of large-scale reactors for the acetalization process, ensuring optimal reaction conditions such as temperature and pressure to maximize yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octane, 1,1-dimethoxy-3,7-dimethyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the methoxy groups

Scientific Research Applications

Octane, 1,1-dimethoxy-3,7-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Octane, 1,1-dimethoxy-3,7-dimethyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Uniqueness: Octane, 1,1-dimethoxy-3,7-dimethyl- is unique due to its specific functional groups (methoxy groups) and its application in the perfume industry. Its distinct odor and chemical properties set it apart from other similar compounds.

Properties

IUPAC Name

1,1-dimethoxy-3,7-dimethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJOVWRPIHPSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276068, DTXSID30887220
Record name 1,1-dimethoxy-3,7-dimethyloctan
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Record name Octane, 1,1-dimethoxy-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-23-1, 137250-78-3
Record name 1,1-Dimethoxy-3,7-dimethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octane, 1,1-dimethoxy-3,7-dimethyl-
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Record name Octane, 1,1-dimethoxy-3,7-dimethyl-
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Record name 1,1-dimethoxy-3,7-dimethyloctan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 1,1-dimethoxy-3,7-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxy-3,7-dimethyloctane
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